molecular formula C17H26N2O2 B5017392 1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one CAS No. 959244-31-6

1-(4-Ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one

Cat. No.: B5017392
CAS No.: 959244-31-6
M. Wt: 290.4 g/mol
InChI Key: UKBBASLNYXTYJX-UHFFFAOYSA-N
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Description

The compound “1-ethyl-4-[2-(2-methylphenoxy)butanoyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis pathway would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, the ethyl group, the butanoyl group, and the methylphenoxy group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could include those typical of piperazines and benzylic compounds. These might involve nucleophilic substitution reactions or free radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperazine derivatives are used as pharmaceuticals, and their mechanisms of action often involve interactions with biological receptors .

Safety and Hazards

As with any chemical compound, handling “1-ethyl-4-[2-(2-methylphenoxy)butanoyl]piperazine” would require appropriate safety precautions. This might include using personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactions under various conditions, and investigating its safety and environmental impact .

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(2-methylphenoxy)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-4-15(21-16-9-7-6-8-14(16)3)17(20)19-12-10-18(5-2)11-13-19/h6-9,15H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBBASLNYXTYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199360
Record name 1-(4-Ethyl-1-piperazinyl)-2-(2-methylphenoxy)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959244-31-6
Record name 1-(4-Ethyl-1-piperazinyl)-2-(2-methylphenoxy)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959244-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethyl-1-piperazinyl)-2-(2-methylphenoxy)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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